molecular formula C11H15NO2 B161680 Ethyl 3-(3-aminophenyl)propanoate CAS No. 10039-64-2

Ethyl 3-(3-aminophenyl)propanoate

Cat. No. B161680
Key on ui cas rn: 10039-64-2
M. Wt: 193.24 g/mol
InChI Key: CUNKFKQHEJGIIB-UHFFFAOYSA-N
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Patent
US08461134B2

Procedure details

A mixture of ethyl 3-(3-nitrophenyl)acrylate (63 g, 284 mmol) and Pd/C (6.3 g) in MeOH (800 ml) were stirred under 40 psi of H2 at room temperature for 2 hr, then filtered through celite to give the product ethyl 3-(3-aminophenyl)propanoate (48 g, yield 89%). 1H NMR MeOD 400 MHz. δ 7.00-6.51 (m, 4H), 4.10-4.04 (m, 2H), 2.79-2.76 (m, 2H), 2.56-2.52 (m, 2H), 1.20-1.17 (m, 3H).
Quantity
63 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:7]=[CH:8][CH:9]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=CC(=O)OCC
Name
Quantity
800 mL
Type
solvent
Smiles
CO
Name
Quantity
6.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred under 40 psi of H2 at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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